1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
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Overview
Description
1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol is a bicyclic organic compound with the molecular formula C11H18Br2O. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which includes a bromomethyl group and a hydroxyl group. It is often used in organic synthesis and research due to its reactivity and structural properties .
Preparation Methods
The synthesis of 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol typically involves the bromination of 7,7-dimethylbicyclo[2.2.1]heptan-2-ol. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under light or heat to facilitate the bromination reaction . Industrial production methods may involve similar bromination processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols or with amines to form amines.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, typically using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include N-bromosuccinimide for bromination, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s reactivity makes it useful in the development of pharmaceuticals and biologically active compounds.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol involves its reactivity due to the presence of the bromomethyl and hydroxyl groups. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make the compound a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol can be compared with other similar compounds such as:
7,7-Dimethylbicyclo[2.2.1]heptan-2-ol: Lacks the bromomethyl group, making it less reactive in substitution reactions.
1,7-Bis(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol: Contains an additional bromomethyl group, increasing its reactivity and potential for forming more complex molecules.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO/c1-9(2)7-3-4-10(9,6-11)8(12)5-7/h7-8,12H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBMBWFNBKIZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)CBr)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565587 |
Source
|
Record name | 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143563-43-3 |
Source
|
Record name | 1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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